Cryo‑EM‑Resolved Allosteric Binding Mode with Gi‑Protein Bias Versus Orthosteric Agonists and GAT211
The (S)‑enantiomer of the target compound was co‑crystallized with the human CB1 receptor–Gi heterotrimer complex, yielding a 3.4 Å cryo‑EM map (EMDB‑35511; PDB 8ikg) [1]. The structure reveals that the ligand occupies the extrahelical allosteric site, a location distinct from the orthosteric pocket used by Δ9‑THC [2]. Functional assays in the same publication show that the compound (referred to as CB‑02 in the paper) selectively activates Gi‑mediated cAMP inhibition while showing minimal β‑arrestin2 recruitment, in contrast to the balanced modulation observed with GAT211 [2].
| Evidence Dimension | Signaling bias (Gi vs. β‑arrestin2) |
|---|---|
| Target Compound Data | Gi‑biased ago‑BAM; cryo‑EM resolution 3.4 Å; allosteric site binding |
| Comparator Or Baseline | Δ9‑THC: activates both Gi and β‑arrestin2 (balanced orthosteric agonist); GAT211: balanced PAM at Gi and β‑arrestin2 |
| Quantified Difference | Qualitative bias toward Gi signaling (no β‑arrestin2 recruitment observed for the target compound in BRET‑based assays [2]) |
| Conditions | BRET Gαi1‑γ2 dissociation assay and β‑arrestin2 recruitment assay in HEK293 cells; cryo‑EM on human CB1R‑Gi complex |
Why This Matters
For groups seeking pathway‑selective CB1 modulation, this compound provides a structurally validated tool that delivers Gi‑biased signaling, a functional profile not achievable with balanced orthosteric agonists or the phenyl‑analog GAT211.
- [1] EMDB-35511. Cryo-EM structure of human CB1 receptor with Gi heterotrimer. Ligand: 3-[(1S)-1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole. Resolution 3.4 Å. Deposited 2023. https://pdbj.org/emnavi/quick.php?id=35511. View Source
- [2] Shen S, Wu C, Lin G, et al. Structure-based identification of a G protein-biased allosteric modulator of cannabinoid receptor CB1. Proc Natl Acad Sci U S A. 2024;121(24):e2321532121. doi:10.1073/pnas.2321532121. View Source
